Cas no 2228643-21-6 (2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid)

2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid
- 2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid
- 2228643-21-6
- EN300-1819625
-
- インチ: 1S/C12H20O3/c13-10(11(14)15)12(7-8-12)6-5-9-3-1-2-4-9/h9-10,13H,1-8H2,(H,14,15)
- InChIKey: WESYDNDXNHGOAZ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CCC2CCCC2)CC1
計算された属性
- せいみつぶんしりょう: 212.14124450g/mol
- どういたいしつりょう: 212.14124450g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1819625-0.25g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 0.25g |
$1393.0 | 2023-09-19 | ||
Enamine | EN300-1819625-0.1g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 0.1g |
$1332.0 | 2023-09-19 | ||
Enamine | EN300-1819625-1.0g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1819625-2.5g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 2.5g |
$2969.0 | 2023-09-19 | ||
Enamine | EN300-1819625-0.05g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 0.05g |
$1272.0 | 2023-09-19 | ||
Enamine | EN300-1819625-5g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 5g |
$4391.0 | 2023-09-19 | ||
Enamine | EN300-1819625-10.0g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 10g |
$6512.0 | 2023-06-01 | ||
Enamine | EN300-1819625-5.0g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 5g |
$4391.0 | 2023-06-01 | ||
Enamine | EN300-1819625-10g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 10g |
$6512.0 | 2023-09-19 | ||
Enamine | EN300-1819625-0.5g |
2-[1-(2-cyclopentylethyl)cyclopropyl]-2-hydroxyacetic acid |
2228643-21-6 | 0.5g |
$1453.0 | 2023-09-19 |
2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acidに関する追加情報
2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid: A Novel Compound with Emerging Applications in Modern Biomedical Research
2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid (CAS No. 2228643-21-6) represents a unique molecular scaffold that has garnered significant attention in recent years due to its structural versatility and potential pharmacological properties. This compound, characterized by the 2-hydroxyacetic acid core linked to a 2-cyclopentylethyl substituent and a cyclopropyl ring, exhibits a combination of hydrophilic and lipophilic features that may influence its biological activity and drug-like properties. Recent advances in medicinal chemistry have highlighted the importance of hydroxyacetic acid-based compounds in modulating key metabolic pathways, particularly those involving mitochondrial function and cellular energy homeostasis.
The 2-cyclopentylethyl side chain in 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid introduces a degree of conformational flexibility that may facilitate interactions with specific protein targets. Structural analyses using molecular docking simulations have suggested that the cyclopropyl ring could adopt a pseudo-axial orientation when binding to certain enzyme active sites, potentially enhancing hydrogen bonding interactions with conserved residues. This structural feature is particularly relevant in the context of 2-hydroxyacetic acid-derived compounds, which have been shown to modulate the activity of enzymes such as mitochondrial acyl-CoA dehydrogenases and hydroxyacyl-CoA dehydrogenase (HADH), both of which play critical roles in fatty acid β-oxidation.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid exhibits moderate inhibitory activity against mitochondrial trifunctional enzyme (MTP), a key component of the mitochondrial β-oxidation pathway. This finding aligns with the broader research trends in the field of mitochondrial-targeted therapeutics, which have gained momentum due to the growing understanding of mitochondrial dysfunction in metabolic disorders such as type 2 diabetes mellitus and non-alcoholic fatty liver disease (NAFLD). The 2-hydroxyacetic acid moiety, in particular, has been implicated in the regulation of mitochondrial redox balance through its ability to modulate the NAD+/NADH ratio.
The cyclopropyl substituent in 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid has also been the focus of recent synthetic chemistry efforts aimed at optimizing the compound's pharmacokinetic profile. Researchers at the Max Planck Institute for Molecular Physiology have reported that substituting the cyclopropyl ring with larger, more rigid aromatic systems significantly enhances the compound's stability in aqueous environments, a property that could be advantageous for oral drug delivery applications. These findings underscore the importance of structure-activity relationship (SAR) studies in the development of 2-hydroxyacetic acid-based molecules with improved bioavailability.
In the context of metabolic disease research, 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid has been evaluated for its potential to modulate glucose metabolism in preclinical models. A 2023 study in Cell Metabolism demonstrated that administration of this compound in obese mice led to a significant reduction in hepatic lipid accumulation, accompanied by increased expression of peroxisome proliferator-activated receptor α (PPARα), a transcription factor central to the regulation of fatty acid oxidation. These results suggest that the 2-cyclopentylethyl and cyclopropyl substituents may synergistically contribute to the compound's ability to activate PPARα signaling pathways.
Furthermore, the hydroxyacetic acid core of 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid has been shown to exhibit antioxidant properties through its capacity to scavenge reactive oxygen species (ROS). This characteristic is particularly relevant in the context of neurodegenerative diseases, where oxidative stress is a major pathological driver. A recent preclinical study in Alzheimer's disease models (2024) reported that this compound reduced β-amyloid aggregation and improved mitochondrial function in transgenic mice, highlighting its potential as a multi-target therapeutic agent.
From a synthetic chemistry perspective, the 2-cyclopentylethyl group in 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid presents challenges in terms of regioselective functionalization. However, recent advances in transition metal-catalyzed C-H activation have enabled the efficient introduction of various functional groups to the cyclopropyl ring, expanding the chemical diversity of this scaffold. These synthetic strategies have been instrumental in generating analogs of 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid with enhanced selectivity profiles and reduced off-target toxicity.
The 2-hydroxyacetic acid moiety also plays a pivotal role in the compound's interaction with carbohydrate metabolism enzymes. Structural comparisons with lactic acid and glycolic acid have revealed that the hydroxyacetic acid core can mimic the transition state of certain enzymatic reactions, a property that has been exploited in the design of enzyme inhibitors. This feature is particularly relevant for the development of anti-cancer agents, as dysregulation of carbohydrate metabolism is a hallmark of many malignant tumors.
Looking ahead, the 2-cyclopentylethyl and cyclopropyl substituents in 2-1-(2-cyclopentylethyl)cyclopropyl-2-hydroxyacetic acid provide a platform for further molecular engineering to optimize its therapeutic potential. Current research is focused on prodrug strategies to enhance the compound's permeability across biological membranes, as well as PEGylation approaches to improve its circulation half-life. These developments underscore the compound's versatility and its potential to address unmet medical needs in diverse therapeutic areas.
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